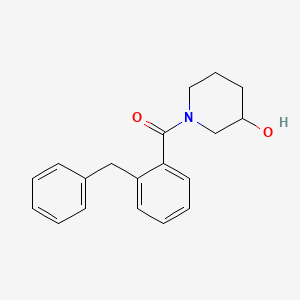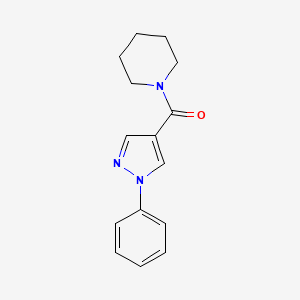
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as BHPM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BHPM belongs to the class of piperidine-based compounds and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to reduce pain and inflammation in animal models of arthritis. In addition, (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and its potential side effects.
Orientations Futures
There are several future directions for the research on (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. One direction is to investigate the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another direction is to explore the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to optimize the synthesis method of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and improve its solubility in water.
Méthodes De Synthèse
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step reaction process involving the condensation of 2-benzylphenylacetonitrile with 3-hydroxypiperidine in the presence of a base. The resulting intermediate is then reduced to obtain (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. The purity of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be further improved through recrystallization.
Applications De Recherche Scientifique
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can inhibit the production of inflammatory cytokines and reduce pain in animal models. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
(2-benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-17-10-6-12-20(14-17)19(22)18-11-5-4-9-16(18)13-15-7-2-1-3-8-15/h1-5,7-9,11,17,21H,6,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSPETXDBUJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)